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molecular formula C15H20O B8429058 (4-Propionylcyclohexyl)benzene CAS No. 88069-93-6

(4-Propionylcyclohexyl)benzene

Cat. No. B8429058
M. Wt: 216.32 g/mol
InChI Key: ZODJTCYWBLZPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07777081B2

Procedure details

In a 2,000 mL (inside volume) three-necked flask equipped with a reflux condenser, 600 mL of hexane and 160 g of anhydrous AlCl3 were mixed and cooled to −60° C., to which were then added 110 g of propionyl chloride and 82.2 g of cyclohexene. The temperature of the mixture was raised to −40° C. while stirring the mixture for 3.5 h. The solvent was then removed by decantation and the residues were washed with cold hexane. The thus obtained 1-propionyl-2-chlorocyclohexane was added with 500 mL of benzene and an additional amount (60 g) of AlCl3. The mixture was then stirred at 45° C. for 3.5 h. The reaction liquid was cooled to room temperature and then poured onto ice. An oil layer was separated and concentrated to obtain 130 g of (4-propionylcyclohexyl)benzene. This was mixed with 1,200 mL of diethylene glycol, 225 g of potassium hydroxide and 310 g of 80% by mass hydrazine hydrate. After refluxing the resulting mixture for 1 h, the contents in the flask were heated to 220° C. to distil off volatile matters therefrom. The mixture was further refluxed for 1 h, cooled to room temperature and then poured in water. An oil layer was then extracted with hexane, washed with water, 5% by mass sulfuric acid and 80% by mass sulfuric acid and then dried. The obtained oil layer was purified by distillation to obtain 85 g of (4-n-propylcyclohexyl)-benzene. As a result of gas chromatography, it was confirmed that the (4-n-propylcyclohexyl)benzene purity was 98.0% and the cis/trans molar ratio was 1.36.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
82.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1>CCCCCC>[C:5]([CH:10]1[CH2:15][CH2:14][CH:13]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:12][CH2:11]1)(=[O:8])[CH2:6][CH3:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
82.2 g
Type
reactant
Smiles
C1=CCCCC1
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
600 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
while stirring the mixture for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2,000 mL (inside volume) three-necked flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was raised to −40° C.
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by decantation
WASH
Type
WASH
Details
the residues were washed with cold hexane
ADDITION
Type
ADDITION
Details
The thus obtained 1-propionyl-2-chlorocyclohexane was added with 500 mL of benzene
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 45° C. for 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
An oil layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(CC)(=O)C1CCC(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: CALCULATEDPERCENTYIELD 120.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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